

# Physical and chemical properties of trimethylolpropane trinonanoate

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## Compound of Interest

Compound Name: Trimethylolpropane trinonanoate

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## An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylolpropane Trinonanoate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Trimethylolpropane trinonanoate** (TMPTN) is a synthetic polyol ester recognized for its exceptional thermal and oxidative stability, rendering it a valuable component in high-performance lubricants and various industrial applications.<sup>[1]</sup> This technical guide provides a comprehensive overview of the known physical and chemical properties of TMPTN, detailed experimental protocols for their determination, and a visualization of its synthesis pathway. While primarily utilized in the lubrication and polymer industries, an understanding of its properties is crucial for researchers exploring its potential in diverse scientific fields.

## Chemical Identity

- Chemical Name: 2,2-bis(((nonanoyl)oxy)methyl)butyl nonanoate
- CAS Number: 126-57-8<sup>[1]</sup>
- Molecular Formula: C<sub>33</sub>H<sub>62</sub>O<sub>6</sub>
- Molecular Weight: 554.85 g/mol <sup>[1]</sup>

- Synonyms: Trimethylolpropane tri-nonanoate, Nonanoic acid, triester with trimethylolpropane

## Data Presentation: Physical and Chemical Properties

The following tables summarize the available quantitative data for **trimethylolpropane trinonanoate** and related compounds. Data for TMPTN is limited in publicly available literature; therefore, data for similar polyol esters are included for comparative purposes and are duly noted.

### General and Physical Properties

Property	Value	Compound
Appearance	Colorless to light yellow liquid	Trimethylolpropane triacrylate
Density	< 950 kg/m <sup>3</sup> (~0.95 g/cm <sup>3</sup> )	Trimethylolpropane esters with C9/C10 acids
Boiling Point	> 200 °C	Trimethylolpropane triacrylate
Pour Point	< -40 °C	Trimethylolpropane esters with C9/C10 acids
Flash Point	> 200 °C	Trimethylolpropane esters with C9/C10 acids
Refractive Index	1.474 @ 20°C	Trimethylolpropane triacrylate[2]

### Chemical Properties

Property	Value	Compound
Kinematic Viscosity @ 40°C	< 35 mm <sup>2</sup> /s	Trimethylolpropane esters with C9/C10 acids[3]
Acid Value	Typically low for finished ester	General polyol esters
Saponification Value	235 - 245 mg KOH/g	Coconut oil fatty acids, esters with trimethylolpropane[4]
Thermal Decomposition Temperature	Begins around 400°C (for a related polymer)[1]	Trimethylolpropane triacrylate

## Experimental Protocols

The following are detailed methodologies for determining the key physical and chemical properties of **trimethylolpropane trinonanoate**, based on established industry standards.

### Determination of Kinematic Viscosity (ASTM D445)

This method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

Apparatus:

- Calibrated glass capillary viscometer (e.g., Cannon-Fenske, Ubbelohde)
- Constant temperature bath, capable of maintaining the desired temperature within  $\pm 0.02^{\circ}\text{C}$
- Timing device, accurate to 0.1 seconds
- Thermometer, calibrated

Procedure:

- Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

- Charge the viscometer with the sample in the manner dictated by the design of the instrument, avoiding the introduction of air bubbles.
- Place the charged viscometer into the constant temperature bath set at the desired test temperature (e.g., 40°C or 100°C).
- Allow the viscometer to remain in the bath for a sufficient time to reach thermal equilibrium (typically 30 minutes).
- Using suction or pressure, adjust the head of the liquid to a position about 7 mm above the first timing mark.
- With the sample flowing freely, measure the time required for the meniscus to pass from the first to the second timing mark.
- Repeat the measurement to obtain at least two readings that agree within the specified repeatability.
- Calculate the kinematic viscosity ( $\nu$ ) in mm<sup>2</sup>/s using the following equation:  $\nu = C * t$  where:
  - C is the calibration constant of the viscometer in (mm<sup>2</sup>/s)/s
  - t is the mean flow time in seconds

## Determination of Density (ASTM D1298)

This method covers the laboratory determination of the density, relative density, or API gravity of crude petroleum and liquid petroleum products using a hydrometer.

Apparatus:

- Hydrometer, calibrated
- Hydrometer cylinder, clear glass, with a diameter at least 25 mm greater than the hydrometer
- Constant temperature bath, capable of maintaining the sample at the test temperature
- Thermometer, calibrated

**Procedure:**

- Adjust the temperature of the sample to the desired test temperature in the constant temperature bath.
- Transfer the sample to the clean hydrometer cylinder without splashing, to avoid the formation of air bubbles and to minimize evaporation.
- Gently lower the hydrometer into the sample and release it when it is approximately at its equilibrium position.
- Allow the hydrometer to settle, and when it is stationary, read the hydrometer scale at the point where the principal surface of the liquid cuts the scale.
- Read the temperature of the sample to the nearest 0.1°C.
- Apply any necessary corrections to the observed hydrometer reading and temperature.

## Determination of Pour Point (ISO 3016)

This method is intended for the determination of the pour point of petroleum products. The pour point is the lowest temperature at which a sample of oil will continue to flow when cooled under specified conditions.

**Apparatus:**

- Test jar, clear glass, flat-bottomed
- Jacket, to support the test jar
- Disc, cork or felt
- Gasket, to fit snugly around the test jar
- Bath, for cooling
- Thermometer, with a range appropriate for the expected pour point

**Procedure:**

- Pour the sample into the test jar to the level mark.
- If the sample is not clear, heat it until it is clear, then cool to room temperature.
- Insert the thermometer through a cork into the test jar.
- Place the test jar in the cooling bath.
- At each temperature reading that is a multiple of 3°C, remove the jar from the bath and tilt it just enough to ascertain whether there is a movement of the specimen.
- The pour point is taken as 3°C above the temperature at which the oil shows no movement when the test jar is held horizontally for 5 seconds.

## Determination of Flash Point (Cleveland Open Cup Method - ASTM D92)

This test method describes the determination of the flash and fire points of petroleum products by the Cleveland open cup tester.

### Apparatus:

- Cleveland open cup apparatus, consisting of a brass test cup, heating plate, test flame applicator, and heater.
- Thermometer, with a range appropriate for the expected flash point.

### Procedure:

- Fill the test cup with the sample to the filling mark.
- Heat the sample at a specified rate.
- Apply the test flame across the center of the cup at specified temperature intervals.
- The flash point is the lowest temperature at which application of the test flame causes the vapors above the surface of the liquid to ignite.

## Determination of Acid Value (Titration)

The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of a chemical substance.

Apparatus:

- Burette, 50 mL
- Erlenmeyer flask, 250 mL
- Hot plate or water bath

Reagents:

- Titration solvent (e.g., a mixture of toluene and isopropanol)
- Potassium hydroxide (KOH) standard solution (e.g., 0.1 M in ethanol)
- Phenolphthalein indicator solution

Procedure:

- Weigh a known amount of the sample into the Erlenmeyer flask.
- Add the titration solvent and gently heat to dissolve the sample if necessary.
- Add a few drops of phenolphthalein indicator.
- Titrate the solution with the standard KOH solution until a faint pink color persists for at least 15 seconds.
- Perform a blank titration with the solvent only.
- Calculate the acid value (AV) in mg KOH/g using the following equation:  $AV = ((A - B) * M * 56.1) / W$  where:
  - A is the volume of KOH solution used for the sample (mL)

- B is the volume of KOH solution used for the blank (mL)
- M is the molarity of the KOH solution (mol/L)
- 56.1 is the molecular weight of KOH ( g/mol )
- W is the weight of the sample (g)

## Determination of Saponification Value (ASTM D94)

The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of a fat or oil.

Apparatus:

- Erlenmeyer flask, 250 mL, with a ground-glass joint
- Reflux condenser
- Burette, 50 mL
- Hot plate or steam bath

Reagents:

- Alcoholic potassium hydroxide solution (e.g., 0.5 M)
- Standard hydrochloric acid (HCl) solution (e.g., 0.5 M)
- Phenolphthalein indicator solution

Procedure:

- Weigh a known amount of the sample into the Erlenmeyer flask.
- Add a known excess of alcoholic KOH solution.
- Attach the reflux condenser and heat the flask on a hot plate or steam bath for a specified time (e.g., 1 hour) to saponify the ester.

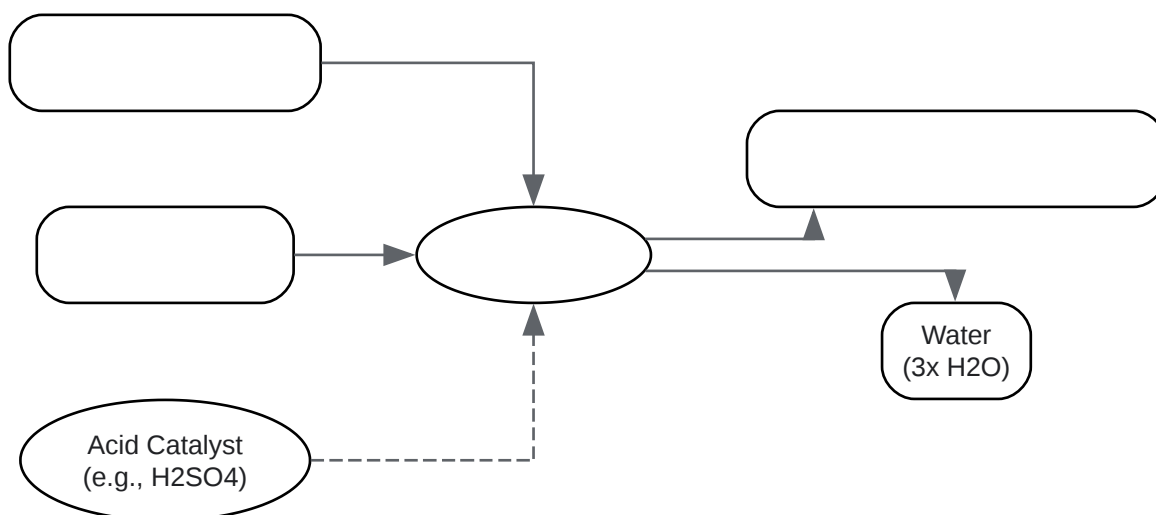


- Allow the flask to cool and add a few drops of phenolphthalein indicator.
- Titrate the excess KOH with the standard HCl solution until the pink color disappears.
- Perform a blank determination under the same conditions, omitting the sample.
- Calculate the saponification value (SV) in mg KOH/g using the following equation:  $SV = (B - A) * M * 56.1 / W$  where:
  - B is the volume of HCl solution used for the blank (mL)
  - A is the volume of HCl solution used for the sample (mL)
  - M is the molarity of the HCl solution (mol/L)
  - 56.1 is the molecular weight of KOH ( g/mol )
  - W is the weight of the sample (g)

## Mandatory Visualization

### Synthesis of Trimethylolpropane Trinonanoate

The following diagram illustrates the esterification reaction for the synthesis of **trimethylolpropane trinonanoate** from trimethylolpropane and nonanoic acid.



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Caption: Synthesis of **Trimethylolpropane Trinonanoate** via Esterification.

## Conclusion

**Trimethylolpropane trinonanoate** is a synthetic ester with properties that make it highly suitable for demanding applications, particularly as a high-performance lubricant. While specific quantitative data for this compound is not extensively documented in public literature, its characteristics can be inferred from data on similar polyol esters. The standardized experimental protocols outlined in this guide provide a robust framework for the precise determination of its physical and chemical properties, enabling further research and application development. The provided synthesis diagram offers a clear visual representation of its formation, contributing to a comprehensive understanding of this important industrial chemical.

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